N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylthiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-5-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O2S2/c1-12-7-8-14(25-12)26(23,24)17-11-13-18-15(21(2)3)20-16(19-13)22-9-5-4-6-10-22/h7-8,17H,4-6,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWPLCHJELNIEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylthiophene-2-sulfonamide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and dimethylamine.
Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction with the triazine ring.
Formation of the Thiophene Ring: The thiophene ring is synthesized separately and then attached to the triazine-piperidine intermediate through a sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the triazine ring.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of triazine derivatives, including compounds similar to N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylthiophene-2-sulfonamide, as anticancer agents.
Case Studies
A study demonstrated that a series of pyrazolyl-s-triazine compounds exhibited significant anticancer activity by targeting dual EGFR and CDK pathways. The synthesized compounds showed promising results in vitro, with one derivative achieving an 86% yield and demonstrating effective cytotoxicity against various cancer cell lines .
Antimicrobial Properties
The antimicrobial potential of this compound has also been investigated.
Antibacterial Activity
Research indicates that derivatives of triazine compounds possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, studies have shown effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) demonstrating their potency .
Antifungal Activity
In addition to antibacterial effects, these compounds have shown antifungal activity against pathogens such as Candida albicans. The mechanism often involves disruption of the microbial cell membrane or interference with metabolic pathways critical for fungal survival .
Therapeutic Potential
This compound is also being explored for its potential in treating various diseases beyond cancer and infections.
Anti-inflammatory Effects
Some studies suggest that triazine derivatives may exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX) involved in inflammatory processes. This could make them candidates for treating conditions like arthritis or cardiovascular diseases .
Neurological Applications
There is emerging interest in the neuroprotective effects of such compounds. Their ability to cross the blood-brain barrier opens avenues for research into their use in neurodegenerative diseases like Alzheimer's or Parkinson's disease .
Mechanism of Action
The mechanism of action of N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylthiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylthiophene-2-sulfonamide with structurally or functionally related compounds from diverse sources:
Key Comparative Insights:
Core Structure Influence: The 1,3,5-triazine core in the target compound distinguishes it from pyrimidine-based analogs (e.g., ). Pyrimidine-thiazole hybrids (e.g., ) prioritize kinase selectivity via thiazolecarboxamide interactions, whereas the target’s thiophene-sulfonamide group may favor sulfonamide-targeted enzymes (e.g., carbonic anhydrases) .
Substituent Effects :
- The piperidin-1-yl group in the target compound likely improves lipid solubility compared to the imidazolidin-2-ylidene group in , which may reduce metabolic stability due to ring strain.
- The absence of electron-withdrawing groups (e.g., fluorine in ) in the target suggests a trade-off between metabolic stability and target engagement.
Pyrimidine-sulfonamide hybrids (e.g., ) report anticancer activity (IC50: 1.8 µM in HeLa cells), highlighting the sulfonamide moiety’s versatility across therapeutic areas.
Notes
Structural Advantages of the Target Compound :
- The piperidin-1-yl group enhances solubility and bioavailability compared to bulkier substituents (e.g., trifluoromethylbenzyl in ).
- The methylthiophene-sulfonamide linkage may reduce off-target effects compared to chlorobenzene derivatives (e.g., ).
Limitations and Research Gaps: No in vivo data are available for the target compound; its pharmacokinetic profile (e.g., half-life, clearance) remains speculative. Direct comparisons with pyrimidine-based analogs (e.g., ) require experimental validation of enzyme inhibition selectivity.
Recommendations for Further Study :
Biological Activity
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methylthiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including enzyme inhibition, antimicrobial properties, and potential applications in cancer therapy.
Chemical Structure and Properties
The compound features a triazine core linked to a piperidine ring and a thiophene sulfonamide moiety. The presence of the dimethylamino group enhances its solubility and biological activity. The molecular formula is with a molecular weight of 396.49 g/mol.
1. Enzyme Inhibition
Preliminary studies indicate that this compound exhibits significant inhibition of various enzymes, particularly:
- PARP1 (Poly ADP-ribose polymerase 1) : Related compounds have shown IC50 values in the low micromolar range, suggesting potential applications in cancer therapy due to PARP1's role in DNA repair mechanisms. For example, compounds similar to this compound have demonstrated moderate PARP1 inhibition with IC50 values around 5.8 μM .
2. Antimicrobial Activity
The compound has shown promising results against various bacterial strains:
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| This compound | MRSA | 12.5–25 |
| Benzotriazole derivatives | Staphylococcus aureus | Comparable to nitrofurantoin |
Research indicates that compounds with similar structural features possess antibacterial properties against both Gram-positive and Gram-negative bacteria .
Study on Anticancer Activity
A recent study evaluated the anticancer effects of various triazine derivatives, including those with piperidine substitutions. The results indicated that these compounds could induce apoptosis in cancer cells through the inhibition of specific signaling pathways associated with cell proliferation .
Research on Antifungal Properties
Another investigation into the antifungal properties of related compounds revealed significant activity against Candida albicans, with MIC values ranging from 1.6 μg/mL to 25 μg/mL for structurally similar derivatives . The introduction of electron-withdrawing groups was found to enhance antifungal activity.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Binding Affinity : The structural components (triazine and thiophene) may enhance binding affinity to biological targets.
- Inhibition of Enzymatic Activity : By inhibiting enzymes like PARP1, it may disrupt DNA repair processes in cancer cells.
- Disruption of Cell Membranes : Antimicrobial activity may arise from disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis of this triazine-sulfonamide hybrid compound?
- Methodological Answer : Use Design of Experiments (DoE) to systematically evaluate reaction parameters (e.g., solvent polarity, temperature, catalyst loading). For example, fractional factorial designs can reduce the number of trials while identifying critical variables like the ratio of dimethylamine to piperidine during triazine ring functionalization . Evidence from similar sulfonamide syntheses suggests THF/H₂O solvent systems with NaIO₄ as an oxidizing agent improve yield in analogous reactions .
Q. How can structural ambiguities in the final product be resolved?
- Methodological Answer : Combine X-ray crystallography (for unambiguous bond confirmation) with NMR spectroscopy (e.g., ¹H/¹³C, HSQC, HMBC) to validate the methylene bridge (-CH₂-) between the triazine and thiophene moieties. Cross-validate with HPLC-MS to confirm purity and molecular weight .
Q. What analytical techniques are suitable for monitoring reaction intermediates?
- Methodological Answer : Use in-situ FTIR to track functional group transformations (e.g., sulfonamide formation) and LC-MS for real-time detection of intermediates. For example, monitor the disappearance of the precursor 5-methylthiophene-2-sulfonyl chloride .
Advanced Research Questions
Q. How can computational methods predict the regioselectivity of the triazine ring substitution?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model electron density distributions on the triazine core. Compare activation energies for dimethylamino vs. piperidinyl group attachment at positions 4 and 6. ICReDD’s reaction path search algorithms, which integrate computational and experimental data, can narrow optimal conditions .
Q. What mechanistic insights explain contradictory solubility data in polar vs. nonpolar solvents?
- Methodological Answer : Conduct molecular dynamics simulations to analyze solvent interactions with the dimethylamino (polar) and piperidinyl (bulky, hydrophobic) groups. Experimental validation via solubility parameter calculations (Hansen parameters) can resolve discrepancies between predicted and observed solubility profiles .
Q. How can heterogeneous catalysis improve scalability without compromising yield?
- Methodological Answer : Screen immobilized catalysts (e.g., Pd/C or zeolites) using high-throughput experimentation (HTE). Focus on membrane separation technologies to recover catalysts and reduce waste, as outlined in CRDC subclass RDF2050104 .
Data Contradiction Analysis
Q. How should researchers address conflicting spectral data (e.g., NMR vs. X-ray) for the methylthiophene moiety?
- Methodological Answer : Perform variable-temperature NMR to assess dynamic effects (e.g., ring puckering) and compare with X-ray torsion angles. If discrepancies persist, use solid-state NMR to reconcile solution- and solid-phase conformations .
Q. What statistical approaches validate reproducibility in reaction optimization studies?
- Methodological Answer : Apply analysis of variance (ANOVA) to DoE results, focusing on p-values (<0.05) for significant factors. Use response surface methodology (RSM) to model nonlinear interactions, such as temperature-dependent piperidine incorporation rates .
Research Design Tables
| Analytical Technique | Application | Key Metrics |
|---|---|---|
| X-ray Crystallography | Confirm methylene bridge and triazine substitution | R-factor <0.065 |
| LC-MS | Detect intermediates in real-time | m/z accuracy ±2 ppm |
Notes for Rigorous Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
